molecular formula C8H8N2 B1344192 5,6-Dimethylpicolinonitrile CAS No. 59146-67-7

5,6-Dimethylpicolinonitrile

Cat. No. B1344192
CAS RN: 59146-67-7
M. Wt: 132.16 g/mol
InChI Key: FVMBQQAAYGQYLB-UHFFFAOYSA-N
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Patent
US05506227

Procedure details

To a slurry of N-oxide from Step 1 (8.7 g) in CH2Cl2 (125 mL) at r.t. was added trimethylsilylcyanide (9.9 mL, 74.2 mmol). After stirring for 15 minutes, N,N-diethylcarbamoyl chloride (9.4 mL, 74.2 mmol) was added and the resulting mixture was allowed to stir at r.t. for 2.5 days. The reaction was quenched by careful addition of 10% aq. K2CO3, stirred 15 minutes, and extracted (3×) with CH2Cl2. The organic layer was washed with aq. K2CO3, brine, and dried over Na2SO4 /K2CO3. Evaporation of the solvent and purification of the residue by flash chromatography (25% to 50% Et2O in hexanes) yielded 4.13 g of the title compound.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N+:3]=1[O-].C[Si]([C:14]#[N:15])(C)C.C(N(CC)C(Cl)=O)C>C(Cl)Cl>[CH3:8][C:7]1[CH:6]=[CH:5][C:4]([C:14]#[N:15])=[N:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
CC1=[N+](C=CC=C1C)[O-]
Name
Quantity
9.9 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(C)N(C(=O)Cl)CC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at r.t. for 2.5 days
Duration
2.5 d
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by careful addition of 10% aq. K2CO3
STIRRING
Type
STIRRING
Details
stirred 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted (3×) with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with aq. K2CO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 /K2CO3
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and purification of the residue by flash chromatography (25% to 50% Et2O in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1C=CC(=NC1C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.